(3Z)-3-(3,3-DIMETHYL-2-OXOBUTYLIDENE)-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-2-ONE
Overview
Description
(3Z)-3-(3,3-DIMETHYL-2-OXOBUTYLIDENE)-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-2-ONE is an organic compound that belongs to the class of benzoxazines. Benzoxazines are known for their diverse applications in various fields, including materials science, pharmaceuticals, and organic synthesis. This compound, in particular, is characterized by its unique structural features, which include a benzoxazine ring fused with a butylidene group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-(3,3-DIMETHYL-2-OXOBUTYLIDENE)-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-2-ONE typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminophenol with a suitable aldehyde or ketone in the presence of a catalyst. The reaction conditions may include:
- Solvent: Ethanol or methanol
- Temperature: 60-80°C
- Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production may also involve the use of advanced techniques such as flow chemistry and microwave-assisted synthesis to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
(3Z)-3-(3,3-DIMETHYL-2-OXOBUTYLIDENE)-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The benzoxazine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under anhydrous conditions.
Substitution: Reagents such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (3Z)-3-(3,3-DIMETHYL-2-OXOBUTYLIDENE)-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-2-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.
Medicine
In medicine, derivatives of benzoxazines, including this compound, may be explored for their therapeutic potential. These compounds could serve as lead compounds for the development of new drugs.
Industry
In industry, this compound may be used in the production of advanced materials, such as polymers and resins. Its unique properties can enhance the performance of these materials in various applications.
Mechanism of Action
The mechanism of action of (3Z)-3-(3,3-DIMETHYL-2-OXOBUTYLIDENE)-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-2-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Benzoxazine: The parent compound of the benzoxazine family, known for its versatile applications.
2-Aminophenol: A precursor in the synthesis of benzoxazines, with similar structural features.
Quinones: Compounds formed by the oxidation of benzoxazines, with distinct chemical properties.
Uniqueness
(3Z)-3-(3,3-DIMETHYL-2-OXOBUTYLIDENE)-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-2-ONE is unique due to its specific structural features, which include a butylidene group fused with the benzoxazine ring. This unique structure imparts distinct chemical and physical properties, making it valuable in various applications.
Properties
IUPAC Name |
3-[(Z)-2-hydroxy-3,3-dimethylbut-1-enyl]-1,4-benzoxazin-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-14(2,3)12(16)8-10-13(17)18-11-7-5-4-6-9(11)15-10/h4-8,16H,1-3H3/b12-8- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZEDLADTNBYRRS-WQLSENKSSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=CC1=NC2=CC=CC=C2OC1=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)/C(=C/C1=NC2=CC=CC=C2OC1=O)/O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
36.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24786543 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.